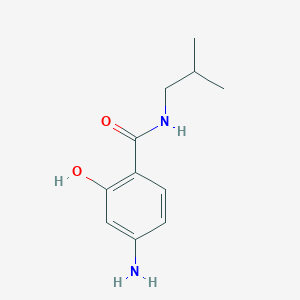

4-Amino-2-hydroxy-N-isobutylbenzamide

Description

4-Amino-2-hydroxy-N-isobutylbenzamide is a benzamide derivative characterized by a benzamide core substituted with an amino group at the 4-position, a hydroxyl group at the 2-position, and an isobutylamide side chain. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting enzymes or receptors associated with inflammation and microbial activity . Its synthesis typically involves condensation reactions between substituted benzoic acids and isobutylamine, followed by selective functionalization of the aromatic ring.

Properties

IUPAC Name |

4-amino-2-hydroxy-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)6-13-11(15)9-4-3-8(12)5-10(9)14/h3-5,7,14H,6,12H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLSRYCCHFCHRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=C(C=C(C=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-hydroxy-N-isobutylbenzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-hydroxy-N-isobutylbenzamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.

Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce new functional groups into the benzamide structure .

Scientific Research Applications

Histone Deacetylase Inhibition

Overview

Histone deacetylases (HDACs) play a crucial role in the regulation of gene expression through the removal of acetyl groups from histone proteins, which leads to chromatin condensation and transcriptional repression. Inhibition of HDACs has emerged as a promising strategy for cancer therapy due to their association with tumorigenesis and progression.

Mechanism of Action

4-Amino-2-hydroxy-N-isobutylbenzamide functions as an HDAC inhibitor, which can lead to increased histone acetylation levels. This process activates specific genes that promote cell differentiation and apoptosis, particularly in cancer cells. Studies have shown that compounds in this class can effectively inhibit HDAC activity, thereby enhancing the therapeutic potential against various malignancies, including leukemia and solid tumors .

Clinical Applications

Preliminary clinical studies indicate that HDAC inhibitors like this compound can be safely administered to humans, resulting in significant therapeutic effects with low toxicity profiles. These compounds are being investigated for their ability to treat cancers associated with abnormal gene expression and other diseases related to differentiation and proliferation .

Structure-Activity Relationship (SAR)

Research Findings

The structure-activity relationship studies are essential for understanding how modifications to the chemical structure of this compound affect its biological activity. Research has shown that specific substitutions on the benzamide scaffold can enhance potency against cancer cell lines. For instance, variations in the alkyl groups or the introduction of functional groups can significantly influence the compound's efficacy as an HDAC inhibitor .

Case Studies

In one study, derivatives of benzamide were synthesized and evaluated for their antiproliferative activities against prostate cancer cell lines. The results indicated that certain modifications led to increased inhibitory effects on cell growth, emphasizing the importance of structural optimization in drug development . Another study highlighted the development of bis-benzamides with improved metabolic stability and bioavailability, further showcasing the potential of this compound class in therapeutic applications .

Potential in Cancer Treatment

Therapeutic Efficacy

The therapeutic efficacy of this compound extends beyond HDAC inhibition. It has been shown to possess anti-proliferative properties across various cancer models, demonstrating significant tumor growth suppression in vivo. This makes it a candidate for further development as an anticancer agent .

Combination Therapies

Additionally, there is ongoing research into the use of this compound in combination with other therapeutic agents to enhance overall treatment efficacy. The synergistic effects observed when combining HDAC inhibitors with traditional chemotherapeutics may lead to improved outcomes for patients with resistant forms of cancer .

Data Summary Table

| Application Area | Details |

|---|---|

| Mechanism of Action | Inhibits histone deacetylases, leading to increased histone acetylation and gene activation |

| Clinical Implications | Potential treatment for leukemia and solid tumors with low toxicity |

| SAR Findings | Structural modifications enhance potency; specific substitutions improve efficacy |

| Therapeutic Efficacy | Demonstrated anti-proliferative effects across various cancer models |

| Combination Therapies | Synergistic effects with traditional chemotherapeutics being explored |

Mechanism of Action

The mechanism of action of 4-Amino-2-hydroxy-N-isobutylbenzamide involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

4-Hydroxy-N-isobutyl-3-methoxybenzamide ()

- Structural Differences: This analog replaces the 4-amino and 2-hydroxyl groups with a 4-hydroxyl and 3-methoxy group, retaining the N-isobutylamide side chain.

- The absence of an amino group eliminates pH-dependent solubility (e.g., protonation in acidic environments), which is critical for bioavailability in drug candidates.

- Biological Activity: Methoxy-substituted benzamides are often associated with antioxidant or antimicrobial properties, whereas amino groups may enhance interactions with biological targets like kinases or proteases .

Data Table: Comparative Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Biological Activity |

|---|---|---|---|---|

| This compound | 222.27 | 4-NH₂, 2-OH, N-isobutyl | Moderate (pH-dependent) | Enzyme inhibition, antimicrobial |

| 4-Hydroxy-N-isobutyl-3-methoxybenzamide | 237.29 | 4-OH, 3-OCH₃, N-isobutyl | Low (hydrophobic) | Antioxidant, antimicrobial |

Research Findings

- Synthetic Accessibility: The amino group in this compound introduces challenges in regioselective synthesis compared to methoxy-containing analogs, which are often easier to functionalize via etherification .

- Biological Efficacy: Preliminary studies suggest that the amino-hydroxyl substitution pattern enhances binding affinity to bacterial dihydrofolate reductase (DHFR), a target for antimicrobial agents, by forming hydrogen bonds with active-site residues. In contrast, methoxy-hydroxyl analogs show weaker inhibition due to steric hindrance from the methoxy group .

Biological Activity

4-Amino-2-hydroxy-N-isobutylbenzamide is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features an amino group, a hydroxyl group, and an isobutyl substituent on a benzamide backbone, which contributes to its diverse chemical reactivity and biological activity. The presence of these functional groups allows for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl and amino groups can form hydrogen bonds, influencing enzyme activity and cellular signaling pathways. This interaction may lead to various biological effects, including:

- Enzyme Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Anticancer Potential

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, its analogs have been evaluated for their ability to inhibit DNA methyltransferases (DNMTs), which are involved in cancer cell proliferation. Some derivatives demonstrated IC50 values in the micromolar range against leukemia cells, indicating their potential as therapeutic agents .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Its derivatives have shown efficacy against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Aminobenzoic Acid | Precursor in folic acid synthesis | Limited direct biological activity |

| 2-Hydroxybenzamide | Intermediate in pharmaceutical synthesis | Anticancer properties |

| N-Isobutylbenzamide | Studied for therapeutic potential | Moderate anticancer activity |

| This compound | Unique combination of amino and hydroxyl groups | Significant anticancer and antimicrobial activity |

Case Studies

- HDAC Inhibition : A study demonstrated that derivatives of the compound inhibited HDACs with varying selectivity. One derivative showed IC50 values of 95.2 nM against HDAC1, indicating strong potential for cancer treatment .

- Antitumor Activity : In vitro studies on leukemia cell lines revealed that certain analogs induced G2/M phase arrest and apoptosis, highlighting their mechanism as potential anticancer agents .

- Antimicrobial Evaluation : Research has indicated that some derivatives exhibit notable antimicrobial properties against Gram-positive bacteria, suggesting further exploration in drug development for infectious diseases.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-Amino-2-hydroxy-N-isobutylbenzamide analogs?

Answer:

Benzamide derivatives are typically synthesized via coupling reactions between substituted benzoic acids and amines. For example, in analogs like N-(4-amino-2-methylphenyl)-4-fluorobenzamide ( ), the amide bond is formed using activating agents such as HATU or EDCI in anhydrous DMF. Key steps include:

Activation of the carboxylic acid : Use of carbodiimides or uronium salts to generate reactive intermediates.

Nucleophilic substitution : Reaction with primary or secondary amines under inert conditions (e.g., nitrogen atmosphere).

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .

Critical parameters : pH control during coupling, temperature (often 0–25°C), and amine nucleophilicity.

Advanced: How can contradictory data in reaction yields for benzamide derivatives be resolved?

Answer:

Discrepancies in yields often arise from variations in substituent electronic effects or steric hindrance. For instance:

- Electronic effects : Electron-withdrawing groups (e.g., -Cl in 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) may slow amidation due to reduced carboxylate reactivity, necessitating stronger activating agents .

- Steric hindrance : Bulky substituents (e.g., isobutyl groups) require prolonged reaction times or elevated temperatures.

Methodological mitigation : - Design of Experiments (DoE) : Optimize parameters (temperature, solvent polarity, stoichiometry) systematically.

- In-situ monitoring : Use TLC or HPLC to track reaction progress and identify intermediates/byproducts .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

NMR spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and amide NH (δ ~8.5 ppm).

- ¹³C NMR : Confirm carbonyl resonance (δ ~165–170 ppm) and substituent effects .

FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and O-H/N-H stretches (~3200–3500 cm⁻¹).

Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ for [M+H]⁺ ions) .

Advanced: How can computational modeling guide the design of benzamide derivatives with enhanced stability?

Answer:

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity and stability. For example, analogs like N-(2-Aminophenyl)-4-(((4-(pyridin-3-yl)pyrimidin-2-yl)amino)methyl)benzamide () benefit from π-π stacking and hydrogen-bonding interactions, which stabilize crystal structures .

- MD simulations : Evaluate solvation effects and conformational flexibility in biological matrices.

Validation : Cross-correlate computational results with experimental solubility and thermal stability (DSC/TGA) data .

Basic: What safety precautions are critical when handling benzamide derivatives?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Work in fume hoods due to potential dust inhalation (e.g., 2-Amino-N-(2,6-dichlorophenyl)benzamide in ).

- Waste disposal : Segregate halogenated byproducts (e.g., chloro-substituted analogs) for professional hazardous waste treatment .

Advanced: What strategies address low reproducibility in benzamide bioactivity assays?

Answer:

- Standardized protocols : Pre-equilibrate assay buffers to control pH/ionic strength variations.

- Control compounds : Include reference inhibitors (e.g., kinase inhibitors for enzyme assays) to validate experimental conditions.

- Statistical rigor : Use triplicate measurements and ANOVA to identify outliers. For analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide ( ), batch-to-batch purity (≥95% by HPLC) is critical for dose-response consistency .

Basic: How are solubility challenges mitigated for hydrophilic benzamide derivatives?

Answer:

- Co-solvents : Use DMSO (<10%) or cyclodextrins to enhance aqueous solubility.

- Salt formation : Convert free amines to hydrochloride salts (e.g., 5-Aminobenzene-1,3-diol hydrochloride in ).

- Particle size reduction : Nano-milling or lyophilization to increase surface area .

Advanced: What mechanistic insights explain conflicting catalytic efficiencies in benzamide synthesis?

Answer:

Contradictions often arise from:

- Catalyst poisoning : Trace metals in solvents or reagents (e.g., Pd contamination in coupling reactions).

- Solvent polarity effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may deactivate catalysts via coordination.

Resolution : - Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Buchwald-Hartwig aminations.

- Kinetic studies : Monitor activation energy barriers via Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.